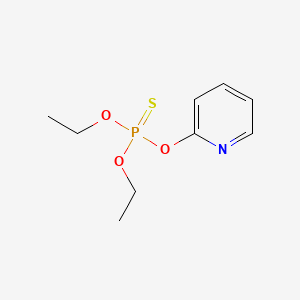
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a bromoethoxy group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a bromoethoxy reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyrrolidine derivative, while oxidation might introduce hydroxyl or carbonyl groups.
科学研究应用
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- (S)-3-(2-chloroethoxy)-1-(trifluoromethyl)pyrrolidine
- (S)-3-(2-bromoethoxy)-1-(methyl)pyrrolidine
- (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine
Uniqueness
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine is unique due to the combination of the bromoethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These features can enhance the compound’s reactivity, stability, and potential for specific interactions with biological targets, making it a valuable tool in research and development.
属性
分子式 |
C7H11BrF3NO |
|---|---|
分子量 |
262.07 g/mol |
IUPAC 名称 |
(3S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C7H11BrF3NO/c8-2-4-13-6-1-3-12(5-6)7(9,10)11/h6H,1-5H2/t6-/m0/s1 |
InChI 键 |
MBLDSOWSTMASMX-LURJTMIESA-N |
手性 SMILES |
C1CN(C[C@H]1OCCBr)C(F)(F)F |
规范 SMILES |
C1CN(CC1OCCBr)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



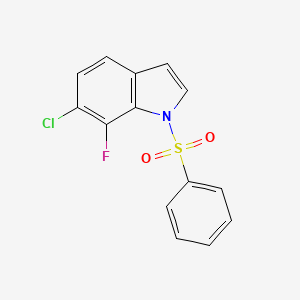

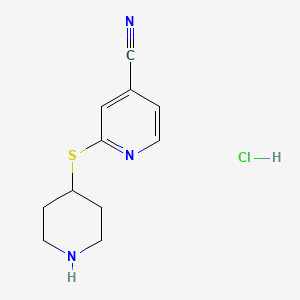
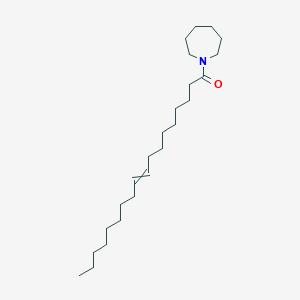
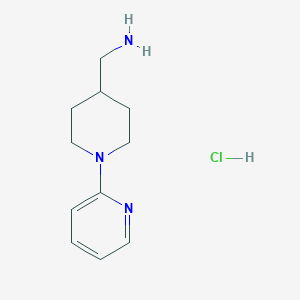
![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13973431.png)
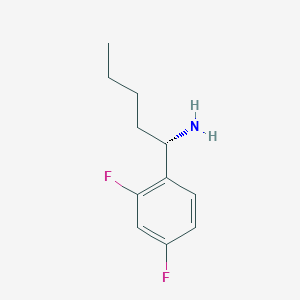
![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)
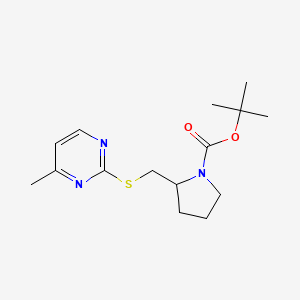
![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
